Acetoxyisovalerylalkannin
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Overview
Description
Acetoxyisovalerylalkannin is a naphthoquinone derivative isolated from the roots of plants in the Boraginaceae family, such as Arnebia euchroma and Lithospermum erythrorhizon . This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antibacterial, antiviral, antitumor, and wound healing effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetoxyisovalerylalkannin can be synthesized through various chemical reactions involving the esterification of alkannin or shikonin derivatives. One common method involves the reaction of alkannin with acetic anhydride and isovaleryl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of the compound from plant sources. High-performance thin-layer chromatography (HPTLC) is frequently used for the qualitative and quantitative analysis of this compound in plant extracts . This method allows for the efficient isolation and detection of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Acetoxyisovalerylalkannin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone form.
Substitution: The acetoxy and isovaleryl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of acetoxyisovalerylalkannin involves the induction of reactive oxygen species (ROS) production, leading to mitochondrial depolarization and apoptosis in cancer cells . The compound regulates the expression of BAX and Bcl-2 proteins and increases the levels of cleaved caspase-9 and caspase-3, which are crucial for the apoptotic process .
Comparison with Similar Compounds
Similar Compounds
- Acetylshikonin
- β,β’-Dimethylacrylalkannin
- Shikonin
Comparison
Acetoxyisovalerylalkannin is unique due to its specific ester groups, which confer distinct biological activities compared to other similar compounds. For instance, while acetylshikonin and β,β’-dimethylacrylalkannin also exhibit antitumor properties, this compound has shown a higher efficacy in inducing apoptosis in melanoma cells . Additionally, its wound healing and anti-aging properties make it a valuable compound in the cosmetic industry .
Properties
IUPAC Name |
[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-acetyloxy-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O8/c1-12(2)6-9-18(30-19(28)11-23(4,5)31-13(3)24)14-10-17(27)20-15(25)7-8-16(26)21(20)22(14)29/h6-8,10,18,25-26H,9,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSAGDWOHVQNFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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